Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate
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Overview
Description
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol . It is a derivative of quinazoline, a heterocyclic compound known for its wide range of biological and pharmacological properties . This compound is used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate typically involves the use of transition metal-catalyzed reactions . One common method includes the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) . The process involves the following steps:
Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazoline Derivative: The benzoxazinones are then treated with ammonia solution to yield the quinazoline derivatives.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For instance, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate can be compared with other quinazoline derivatives, such as:
- 4-chloroquinazoline-8-carboxylate
- 6-methoxyquinazoline-8-carboxylate
- 4-chloro-6-methoxyquinazoline
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities .
Properties
Molecular Formula |
C11H9ClN2O3 |
---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 4-chloro-6-methoxyquinazoline-8-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-6-3-7-9(13-5-14-10(7)12)8(4-6)11(15)17-2/h3-5H,1-2H3 |
InChI Key |
LXIPCHFJMNLFMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)OC)N=CN=C2Cl |
Origin of Product |
United States |
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